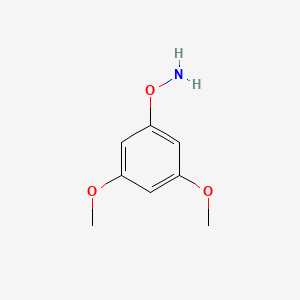
o-(3,5-Dimethoxyphenyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-(3,5-Dimethoxyphenyl)hydroxylamine: is an organic compound with the molecular formula C8H11NO3 and a molecular weight of 169.18 g/mol . This compound is characterized by the presence of a hydroxylamine group attached to a 3,5-dimethoxyphenyl ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of o-(3,5-Dimethoxyphenyl)hydroxylamine typically involves the reaction of 3,5-dimethoxyaniline with hydroxylamine . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the highly reactive intermediates. Common solvents used include dry tetrahydrofuran (THF) or dichloromethane (DCM), and bases like triethylamine (TEA) or pyridine are employed to neutralize the by-products .
Industrial Production Methods: Industrial production methods for hydroxylamine derivatives often involve the Raschig process, which includes the reduction of nitro compounds using hydrogen in the presence of a catalyst . Another method involves the hydrolysis of oximes, which can be coupled with electrodialysis to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: o-(3,5-Dimethoxyphenyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products:
Oxidation: Formation of nitroso compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted hydroxylamine derivatives.
Scientific Research Applications
o-(3,5-Dimethoxyphenyl)hydroxylamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme inhibition and as a probe for studying biological pathways.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of o-(3,5-Dimethoxyphenyl)hydroxylamine involves its ability to act as a nucleophile due to the presence of the hydroxylamine group. This allows it to participate in various chemical reactions, including nucleophilic substitution and reduction. The compound can also chelate metal ions, which is important in its role as an enzyme inhibitor .
Comparison with Similar Compounds
- 2,4-Dinitrophenylhydroxylamine (DPH)
- O-(Diphenylphosphinyl)hydroxylamine (DPPH)
- Hydroxylamine-O-sulfonic acid (HOSA)
Comparison: o-(3,5-Dimethoxyphenyl)hydroxylamine is unique due to the presence of the 3,5-dimethoxyphenyl group, which imparts specific electronic and steric properties. This makes it distinct from other hydroxylamine derivatives like DPH, DPPH, and HOSA, which have different substituents and therefore different reactivity and applications .
Properties
CAS No. |
89232-57-5 |
|---|---|
Molecular Formula |
C8H11NO3 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
O-(3,5-dimethoxyphenyl)hydroxylamine |
InChI |
InChI=1S/C8H11NO3/c1-10-6-3-7(11-2)5-8(4-6)12-9/h3-5H,9H2,1-2H3 |
InChI Key |
JZLAPMRGNCYLCF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)ON)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















